molecular formula C9H13BrN2O2S B1328246 tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate CAS No. 1001419-35-7

tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate

Cat. No.: B1328246
CAS No.: 1001419-35-7
M. Wt: 293.18 g/mol
InChI Key: KBGNMMALBRNKSH-UHFFFAOYSA-N
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Description

tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate: is a chemical compound with the molecular formula C9H13BrN2O2S and a molecular weight of 293.18 g/mol . It is characterized by the presence of a thiazole ring substituted with a bromomethyl group and a tert-butyl carbamate group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate typically involves the bromination of tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate. A common method includes treating the hydroxymethyl precursor with triphenylphosphine and carbon tetrabromide in dichloromethane (DCM) as the solvent . The reaction proceeds under mild conditions and yields the desired bromomethyl derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Deprotection: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane is typically used.

Major Products Formed:

    Nucleophilic Substitution: Products include azides, thioethers, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Deprotection: The primary amine derivative is obtained.

Scientific Research Applications

tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through conjugation reactions.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate depends on its application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The thiazole ring can participate in various electronic interactions, influencing the reactivity of the compound. The tert-butyl carbamate group provides stability and can be removed to expose the reactive amine functionality.

Comparison with Similar Compounds

  • tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate
  • tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate
  • tert-Butyl (4-bromothiazol-2-yl) (methyl)carbamate

Uniqueness: tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate is unique due to the presence of the bromomethyl group, which makes it a versatile intermediate for further functionalization. The combination of the thiazole ring and the tert-butyl carbamate group provides a balance of stability and reactivity, making it valuable in various synthetic applications .

Biological Activity

tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate is a chemical compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a thiazole ring, a bromomethyl group, and a tert-butyl carbamate moiety, which collectively enhance its reactivity and interaction with biological systems. The molecular formula is C₉H₁₃BrN₂O₂S, with a molecular weight of 293.18 g/mol.

The biological activity of this compound primarily arises from its ability to interact with various biomolecules:

  • Nucleophilic Substitution : The bromomethyl group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophiles such as amines and thiols. This reactivity can lead to the inhibition of enzyme activity or modulation of cellular processes.
  • Enzyme Inhibition : Preliminary studies suggest that this compound can bind to specific enzymes, potentially altering metabolic pathways. For instance, it may inhibit cyclooxygenases (COX), lipoxygenases (LOX), and various kinases involved in cancer progression .
  • Interaction with Transcription Factors : The compound may also interact with transcription factors, influencing gene expression and cellular signaling pathways.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antiviral Activity : Some derivatives of thiazole compounds have shown moderate antiviral properties against HIV, indicating potential for further exploration in antiviral drug development .
  • Anti-inflammatory Properties : Compounds containing thiazole rings have been investigated for their anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
  • Anticancer Potential : The ability of this compound to inhibit key enzymes involved in cancer cell proliferation suggests its utility as a lead compound in cancer therapy research .

Case Studies and Research Findings

Several studies have explored the biological activity of related thiazole compounds, providing insights into the potential applications of this compound:

  • Enzyme Inhibition Study :
    • A study indicated that thiazole derivatives could inhibit COX-1 and COX-2 enzymes, which are critical targets for anti-inflammatory drugs. The presence of halogen substituents was shown to enhance inhibitory activity .
  • Antiviral Activity Assessment :
    • Research involving thiazole derivatives demonstrated varying degrees of antiviral activity against HIV strains. Some compounds exhibited EC50 values that suggest promising efficacy compared to established antiviral agents like AZT .
  • Synthesis and Biological Evaluation :
    • A synthesis study highlighted the preparation of thiazole-based compounds that displayed significant biological activity in vitro. The findings suggested that modifications to the thiazole ring could improve biological activity and selectivity .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeEC50/IC50 ValuesReference
This compoundAntiviralModerate
Thiazole Derivative ACOX InhibitionIC50 = 0.12 µM
Thiazole Derivative BAnti-inflammatoryIC50 = 0.05 µM
Thiazole Compound CAnticancerIC50 = 0.08 µM

Properties

IUPAC Name

tert-butyl N-[4-(bromomethyl)-1,3-thiazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h5H,4H2,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGNMMALBRNKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649270
Record name tert-Butyl [4-(bromomethyl)-1,3-thiazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001419-35-7
Record name tert-Butyl [4-(bromomethyl)-1,3-thiazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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